Delcasertib's ability to inhibit cell division makes it a promising candidate for cancer therapy. Studies have shown that delcasertib can induce cell death in various cancer cell lines, including those resistant to other chemotherapeutic agents []. Research is ongoing to evaluate the efficacy of delcasertib as a single agent or in combination with other therapies for different types of cancer [, ].
Delcasertib can be used as a research tool to study the process of cell division. By inhibiting Aurora B kinase, researchers can investigate the specific roles of this protein in mitosis and how its disruption affects cell cycle progression []. This knowledge can be valuable for understanding the mechanisms underlying cell proliferation and development of diseases associated with abnormal cell division.
Delcasertib can be used to model mitotic defects in cells. Studies have shown that delcasertib treatment can lead to chromosome missegregation, a hallmark of many cancers []. This allows researchers to investigate the consequences of these defects on cell viability and their potential contribution to disease development.
The synthesis of Delcasertib involves several steps that typically include the formation of the disulfide bond and other modifications to enhance its selectivity and potency. While specific synthetic routes may vary, they generally encompass:
Delcasertib shares structural and functional similarities with several other compounds that target protein kinase C isoforms. Below is a comparison with notable similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Gö6976 | Inhibits conventional PKC isoforms | Broad-spectrum PKC inhibition |
Eniporide | Inhibits sodium-hydrogen exchanger | Focused on cardiac protection against ischemia |
Rottlerin | Selective inhibitor of delta PKC | Known for neuroprotective effects |